1-Amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid

Catalog No.
S13557202
CAS No.
M.F
C10H10ClNO2
M. Wt
211.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-4-chloro-2,3-dihydro-1H-indene-1-carboxyli...

Product Name

1-Amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid

IUPAC Name

1-amino-4-chloro-2,3-dihydroindene-1-carboxylic acid

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

InChI

InChI=1S/C10H10ClNO2/c11-8-3-1-2-7-6(8)4-5-10(7,12)9(13)14/h1-3H,4-5,12H2,(H,13,14)

InChI Key

MTLAZKPEIYMLMX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C1C(=CC=C2)Cl)(C(=O)O)N

1-Amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound characterized by its unique structure, which includes an indene core with an amino group and a chloro substituent. Its molecular formula is C10H10ClNO2C_{10}H_{10}ClNO_2 and it has a molecular weight of approximately 211.65 g/mol . This compound belongs to the class of indene derivatives, which are known for their diverse biological activities and potential therapeutic applications.

The chemical reactivity of 1-amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid primarily involves nucleophilic substitutions and electrophilic additions due to the presence of the amino and carboxylic acid functional groups. The chloro substituent can participate in substitution reactions, allowing for the formation of various derivatives. Additionally, this compound can undergo decarboxylation under certain conditions, leading to the formation of substituted indenes.

1-Amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid exhibits significant biological activity, particularly as a selective inhibitor of Discoidin Domain Receptor 1 (DDR1). This receptor plays a crucial role in cellular signaling related to fibrosis and cancer progression. Inhibition of DDR1 by this compound may lead to therapeutic strategies against diseases such as pancreatic cancer and other fibrotic conditions . Furthermore, derivatives of this compound have shown promise in anti-inflammatory activities and as potential chiral auxiliaries in asymmetric synthesis.

The synthesis of 1-amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves several steps:

  • Starting Material: The synthesis often begins with 2-amino-2,3-dihydro-1H-indene derivatives.
  • Chlorination: The introduction of the chloro group can be achieved through electrophilic aromatic substitution methods.
  • Carboxylation: The carboxylic acid functionality can be introduced via carbonylation reactions or through the use of carboxylic acid derivatives.
  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

These methods allow for the efficient production of 1-amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid with high yields.

This compound serves multiple applications in medicinal chemistry and pharmaceutical development:

  • Pharmaceutical Intermediates: It acts as a versatile building block for synthesizing various pharmaceutical agents.
  • Research Tool: Used in studies investigating DDR1 signaling pathways and their implications in cancer biology.
  • Chiral Auxiliary: Functions as an asymmetric control element in the development of chiral catalysts for asymmetric synthesis .

Interaction studies involving 1-amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid have primarily focused on its binding affinity to DDR1. Research indicates that this compound effectively binds to the kinase domain of DDR1, inhibiting its activity and subsequent signaling pathways associated with collagen-induced epithelial–mesenchymal transition. These interactions highlight its potential as a therapeutic agent targeting fibrotic diseases.

Several compounds share structural similarities with 1-amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-Chloro-2,3-dihydro-1H-indene-1-carboxylic acidLacks amino groupExhibits anti-inflammatory activity
5-Amino-2,3-dihydro-1H-indene-2-carboxylic acidDifferent amino placementShows potential in neuroprotective effects
6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acidChlorine at position 6Displays distinct pharmacological profiles
4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acidMethoxy group instead of chloroKnown for its enhanced solubility and bioactivity

These compounds illustrate how variations in substituents can influence biological activity and chemical reactivity while maintaining the core indene structure. The unique combination of an amino group and a chloro substituent in 1-amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid sets it apart from its analogs, particularly in its role as a selective DDR1 inhibitor .

XLogP3

-0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

211.0400063 g/mol

Monoisotopic Mass

211.0400063 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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